3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two hydroxy-dimethylphenyl groups attached to an indolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with an appropriate indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Another compound with similar hydroxy-dimethylphenyl groups but different core structure.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Shares similar functional groups but differs in overall molecular architecture.
Uniqueness
3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one is unique due to its indolone core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3,3-bis(4-hydroxy-3,5-dimethylphenyl)-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-13-9-17(10-14(2)21(13)26)24(18-11-15(3)22(27)16(4)12-18)19-7-5-6-8-20(19)25-23(24)28/h5-12,26-27H,1-4H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHKSRYNIAWSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3NC2=O)C4=CC(=C(C(=C4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730601 | |
Record name | 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20206-19-3 | |
Record name | 3,3-Bis(4-hydroxy-3,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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